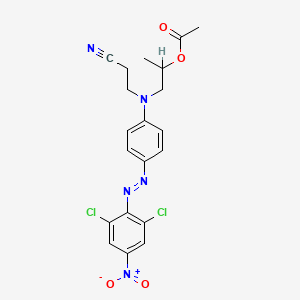
2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate typically involves a multi-step process. The initial step often includes the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with N-(2-cyanoethyl)-4-aminophenyl acetate . The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The process may include continuous flow reactors, automated control systems, and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and acetate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in staining techniques for biological samples to enhance visibility under microscopes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.
Mécanisme D'action
The mechanism of action of 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate involves its interaction with molecular targets through its azo and cyano groups . These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application . The compound’s ability to form stable complexes with other molecules makes it valuable in both research and industrial settings .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)ethyl benzoate
- 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)ethyl acetate
Uniqueness
Compared to similar compounds, 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate stands out due to its specific structural configuration, which imparts unique chemical and physical properties . Its high stability and vibrant color make it particularly valuable in dyeing applications .
Propriétés
Numéro CAS |
74110-29-5 |
|---|---|
Formule moléculaire |
C20H19Cl2N5O4 |
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
1-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propan-2-yl acetate |
InChI |
InChI=1S/C20H19Cl2N5O4/c1-13(31-14(2)28)12-26(9-3-8-23)16-6-4-15(5-7-16)24-25-20-18(21)10-17(27(29)30)11-19(20)22/h4-7,10-11,13H,3,9,12H2,1-2H3 |
Clé InChI |
VBCYEBODOBFAPI-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


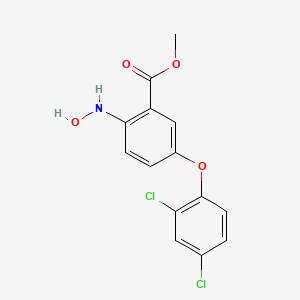
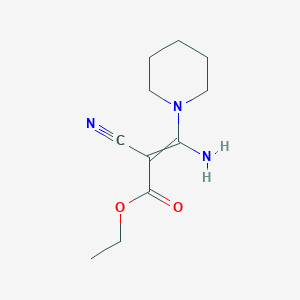
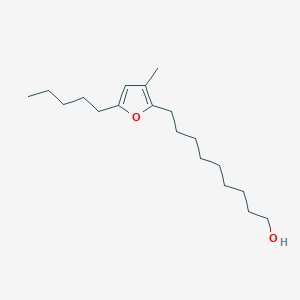
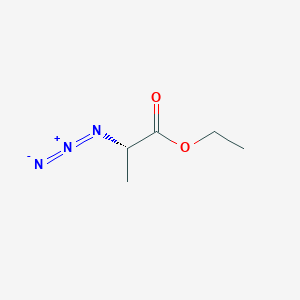
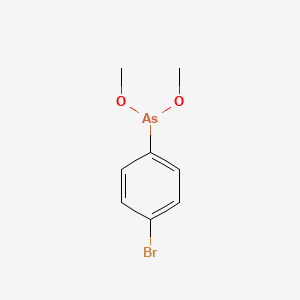

![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)
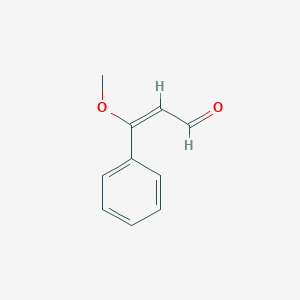
![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
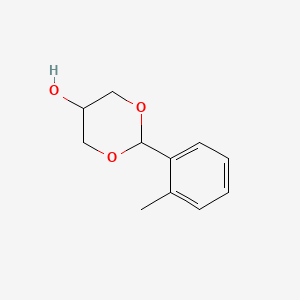


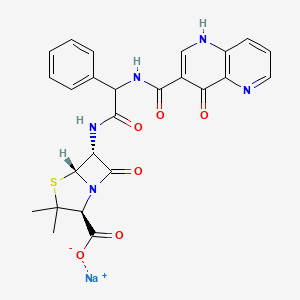
![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
